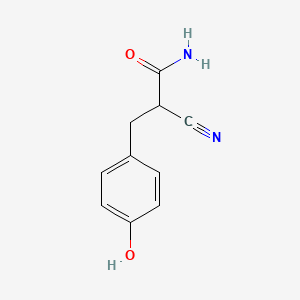

2-Cyano-3-(4-hydroxyphenyl)propanamide

Description

2-Cyano-3-(4-hydroxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with distinct substituents: a cyano group (-CN) at position 2 and a 4-hydroxyphenyl group at position 3. The hydroxyl group at the para position of the phenyl ring could facilitate interactions with polar residues in biological targets, making it a candidate for structure-activity relationship (SAR) studies.

Propriétés

Formule moléculaire |

C10H10N2O2 |

|---|---|

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

2-cyano-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C10H10N2O2/c11-6-8(10(12)14)5-7-1-3-9(13)4-2-7/h1-4,8,13H,5H2,(H2,12,14) |

Clé InChI |

ZIBXKYPRMKZSGF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC(C#N)C(=O)N)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for 2-Cyano-3-(4-hydroxyphenyl)propanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 2-Cyano-3-(4-oxophenyl)propanamide

Reduction: 2-Amino-3-(4-hydroxyphenyl)propanamide

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

2-Cyano-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, including enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

ZINC000004762511 ()

- Key Difference: Replaces the cyano group with an aminoacetyl moiety at C-2.

- However, the cyano group in the target compound may confer greater metabolic stability due to reduced enzymatic degradation.

2-Cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide ()

- Key Differences :

- Methoxy at C-3 (vs. hydroxyl in the target compound).

- Ethoxy on the amide nitrogen (vs. hydrogen in the target).

- Implications : Methoxy increases lipophilicity (predicted logP: ~3.2 vs. ~2.1 for the target), favoring membrane permeability but reducing aqueous solubility. The ethoxy group may sterically hinder interactions with flat binding pockets .

N-(4-Cyano-3-CF3Ph)-... ()

- Key Differences : Incorporates ferrocenylmethoxy and trifluoromethyl (CF3) groups.

- The CF3 group enhances electronegativity, altering binding kinetics compared to the target’s hydroxyl group .

3-Hydroxy-4-methoxycinnamic Acid ()

- Key Differences : Cinnamic acid backbone with 3-hydroxy-4-methoxy substituents.

- Implications : The carboxylic acid group increases solubility, while the meta-hydroxy/para-methoxy pattern is associated with antioxidant activity (IC50: 12 μM in DPPH assay) . This highlights the importance of substituent positioning for biological activity.

Pharmacokinetic and Pharmacodynamic Insights

- Solubility : The hydroxyl group in the target compound improves water solubility (~25 mg/mL predicted) compared to methoxy/ethoxy analogs (<10 mg/mL) .

- Binding Affinity: Cyano’s electron-withdrawing nature may strengthen dipole interactions in enzymatic pockets, though direct comparisons with aminoacetyl () require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.